

An In-depth Technical Guide to (4-(Trifluoromethyl)pyridin-2-yl)methanol

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Compound of Interest

Compound Name: (4-(Trifluoromethyl)pyridin-2-yl)methanol

Cat. No.: B155269

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **(4-(Trifluoromethyl)pyridin-2-yl)methanol**, a fluorinated pyridine derivative of interest to researchers in medicinal chemistry and drug development.

Chemical Identity and Properties

(4-(Trifluoromethyl)pyridin-2-yl)methanol is a heterocyclic alcohol containing a pyridine ring substituted with a trifluoromethyl group. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring, which can enhance the molecule's biological activity and metabolic stability.^{[1][2][3]}

Table 1: IUPAC Name and Synonyms

Identifier Type	Value
Preferred IUPAC Name	[4-(Trifluoromethyl)pyridin-2-yl]methanol[4]
Systematic IUPAC Name	(4-(Trifluoromethyl)pyridin-2-yl)methanol
Other Names & Synonyms	4-(Trifluoromethyl)-2-pyridinemethanol[4]
2-(Hydroxymethyl)-4-(trifluoromethyl)pyridine	
[4-(Trifluoromethyl)-2-pyridinyl]methanol	
4-TRIFLUOROMETHYL-PYRIDINE-2-METHANOL	

Table 2: Physicochemical Data

Property	Value
CAS Number	131747-46-1[4]
Molecular Formula	C ₇ H ₆ F ₃ NO[4]
Molecular Weight	177.126 g/mol [4]
SMILES	OCc1cc(ccn1)C(F)(F)F[4]
InChIKey	YVAZEWPUHFIBPP-UHFFFAOYSA-N[4]

Synthesis of Trifluoromethylpyridines: An Overview

While a specific, detailed experimental protocol for the synthesis of **(4-(Trifluoromethyl)pyridin-2-yl)methanol** is not readily available in the public domain, several general strategies are employed for the synthesis of trifluoromethylpyridine (TFMP) derivatives. [5] These methods are crucial for accessing a wide range of TFMP building blocks for drug discovery and agrochemical research.

Key Synthetic Approaches:

- **Chlorine/Fluorine Exchange:** This is a common industrial method that often starts from picoline (methylpyridine). The methyl group is first chlorinated to a trichloromethyl group,

which is then converted to the trifluoromethyl group via a halogen exchange reaction using a fluorinating agent like hydrogen fluoride.[5]

- **Cyclocondensation Reactions:** This approach involves the construction of the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. Common building blocks for this method include ethyl 4,4,4-trifluoroacetoacetate.[6] These reactions offer a versatile route to various substituted trifluoromethylpyridines.
- **Direct Trifluoromethylation:** This method involves the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring. This can be achieved using various trifluoromethylating reagents.

A Chinese patent describes a method for synthesizing 4-trifluoromethylpyridine compounds using 1,1,1-trifluoro-4-alkoxy-3-alkylbutylene-2-ketone as a starting material, which reacts with a metal reagent and a 2-halogenoalkyl nitrile to form an intermediate that is then cyclized to the desired pyridine derivative.[7]

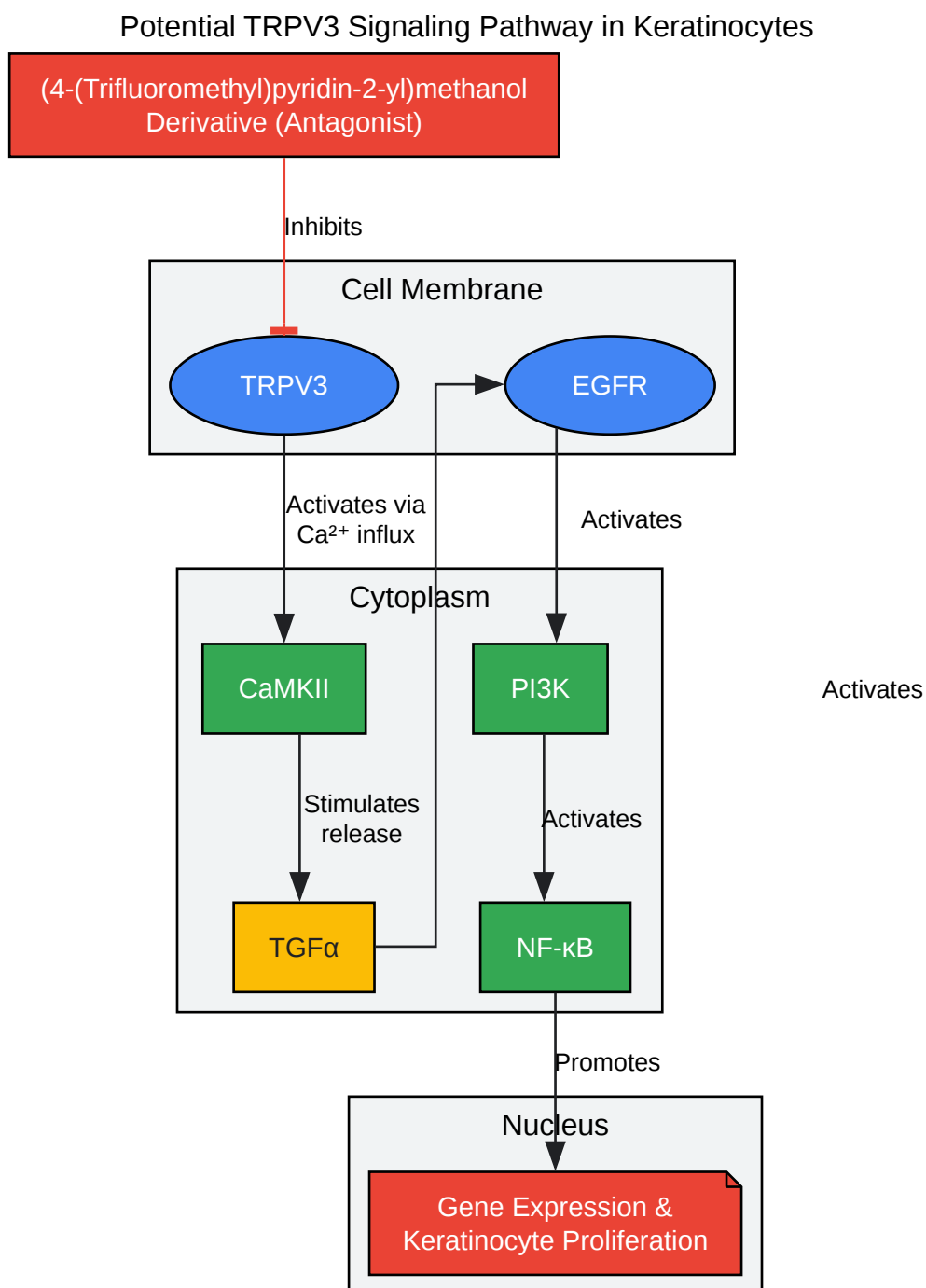
Potential Biological Significance and Signaling Pathways

Derivatives of (pyridin-2-yl)methanol and other trifluoromethylpyridines have shown significant potential in drug discovery, acting on various biological targets. The trifluoromethyl group often enhances properties like metabolic stability, lipophilicity, and binding affinity to target proteins. [3]

Derivatives of (pyridin-2-yl)methanol have been investigated as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. TRPV3 is a calcium-permeable cation channel highly expressed in skin keratinocytes and is implicated in pain sensation, inflammation, and skin disorders.[8] Antagonizing this channel is a promising strategy for developing novel therapeutics for these conditions.

The activation of TRPV3 leads to an influx of calcium ions (Ca^{2+}), which can trigger a cascade of downstream signaling events. One such pathway involves the activation of Ca^{2+} /Calmodulin-dependent protein kinase II (CaMKII), leading to the release of Transforming Growth Factor-alpha (TGF α). TGF α then activates the Epidermal Growth Factor Receptor (EGFR), which in

turn can activate the PI3K/NF- κ B signaling pathway, ultimately promoting keratinocyte proliferation.[8]

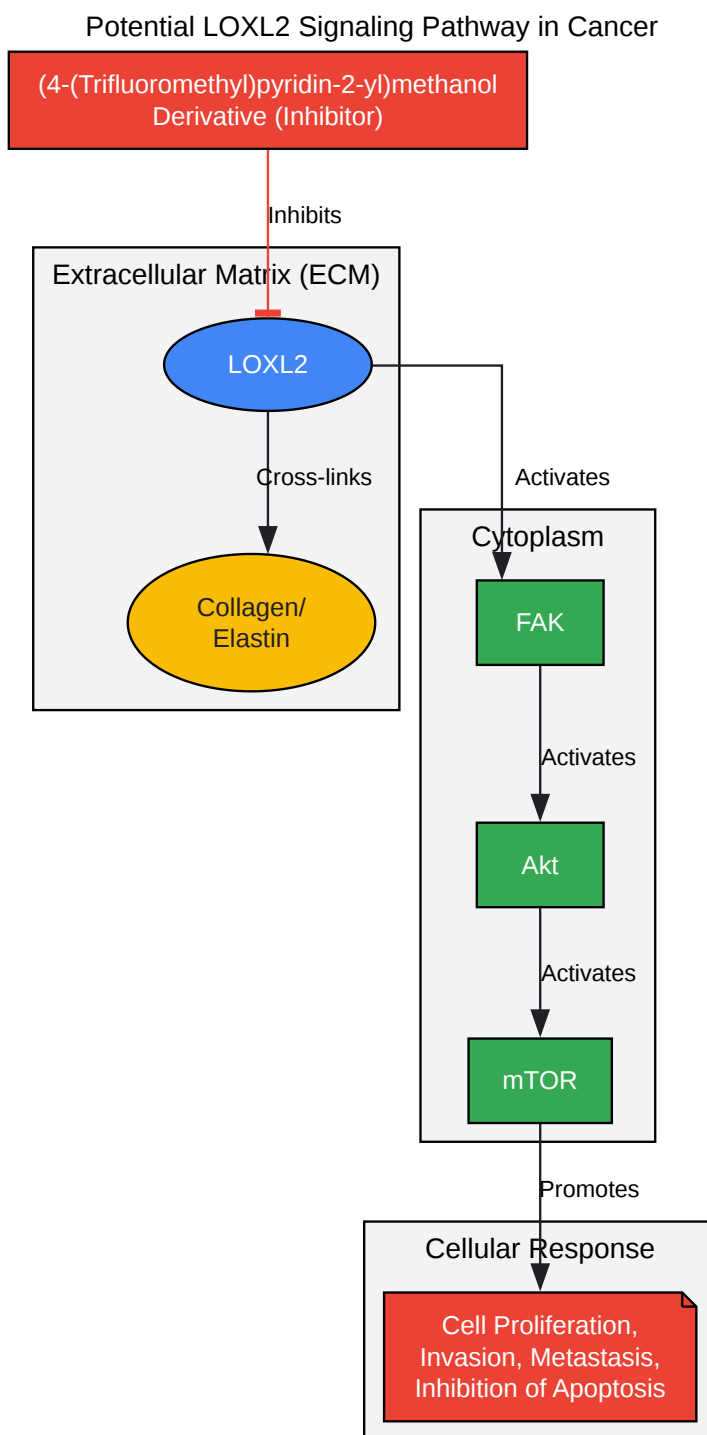


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Potential role of **(4-(Trifluoromethyl)pyridin-2-yl)methanol** derivatives in TRPV3 signaling.

Other trifluoromethylpyridine derivatives have been identified as inhibitors of Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent amine oxidase. LOXL2 plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[9] Upregulation of LOXL2 is associated with fibrosis and cancer progression, making it an attractive therapeutic target.[1][9]

LOXL2 can promote tumor progression and metastasis through various mechanisms, including the activation of signaling pathways like the FAK/Akt pathway.[9][10][11] Inhibition of LOXL2 can therefore disrupt these pathological processes.



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Potential role of **(4-(Trifluoromethyl)pyridin-2-yl)methanol** derivatives in LOXL2 signaling.

Conclusion

(4-(Trifluoromethyl)pyridin-2-yl)methanol represents a valuable chemical scaffold for the development of novel therapeutic agents. Its trifluoromethyl-substituted pyridine core imparts desirable physicochemical properties for drug design. The demonstrated activity of related compounds as modulators of key signaling pathways, such as those involving TRPV3 and LOXL2, highlights the potential of this and similar molecules in addressing a range of diseases, including chronic pain, skin disorders, fibrosis, and cancer. Further research into the synthesis and biological evaluation of derivatives of **(4-(Trifluoromethyl)pyridin-2-yl)methanol** is warranted to fully explore their therapeutic potential.

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